molecular formula C18H22N2O3S B5673902 10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Cat. No. B5673902
M. Wt: 346.4 g/mol
InChI Key: BIHSFBJAUVGTLN-UHFFFAOYSA-N
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Description

The compound "10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine" represents a class of chemicals that are often studied for their potential biological activities and unique chemical properties. Compounds with similar structures have been synthesized and characterized to explore their potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

Synthesis of compounds similar to "10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine" often involves multi-step chemical reactions, starting from basic heterocyclic frameworks. For instance, the synthesis of related 1,4-benzoxazepine derivatives involves Meisenheimer rearrangement of N-oxides derived from tetrahydro-1,4-benzoxazepines, leading to derivatives of the benzodioxazocine ring system (Bremner et al., 1988).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the configuration and conformation of synthesized compounds. Studies on similar compounds have utilized single-crystal X-ray diffraction and FT-IR spectroscopy to determine the molecular structure, revealing the intricate details of the molecular framework and electronic distribution (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure to "10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine" include various functional group transformations and ring-closure reactions. The Meisenheimer rearrangement is a notable reaction that leads to the formation of new ring systems, indicative of the compound's reactivity and potential for further chemical modifications (Bremner et al., 1988).

Physical Properties Analysis

The physical properties of compounds like "10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine" are essential for understanding their behavior in different environments. These properties include melting points, solubility in various solvents, and crystalline structure, which are crucial for their application in drug formulation and material science.

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity towards various chemical reagents, stability under different conditions, and their interaction with biological molecules. For instance, the presence of methoxy and thiazolyl groups can significantly influence the compound's reactivity and biological activity, as seen in related studies on 5-lipoxygenase inhibitors (Bird et al., 1991).

properties

IUPAC Name

(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocin-5-yl)-(2-propyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-6-16-19-14(12-24-16)18(21)20-9-5-10-23-17-13(11-20)7-4-8-15(17)22-2/h4,7-8,12H,3,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHSFBJAUVGTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCCOC3=C(C2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-methoxy-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

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